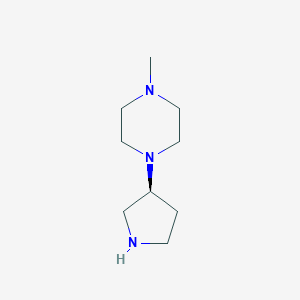

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

概要

説明

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine typically involves the reaction of piperazine with a suitable pyrrolidine derivative. One common method involves the use of N-methylpiperazine and 3-pyrrolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

Cyclization and Deprotection Reactions

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine derivatives are frequently utilized in cyclization processes. For example:

-

Lawesson's Reagent-Mediated Cyclization :

The compound participates in cyclization with Lawesson's reagent to form thiazolidinone derivatives. This reaction is critical for synthesizing CDK4/6 inhibitors like Palbociclib .

| Reaction Step | Conditions | Yield/Outcome |

|---|---|---|

| Cyclization | Lawesson's reagent, 50–55°C, 60 min | 90% purity after workup |

| Deprotection (Boc group) | Trifluoroacetic acid, 20–25°C | Quantitative removal |

Nucleophilic Aromatic Substitution (SNAr)

The piperazine ring undergoes SNAr reactions with electron-deficient aryl halides. Key applications include:

-

Coupling with Nitropyridines :

Reacts with 2-nitro-5-halopyridines under basic conditions (e.g., K₂CO₃) to form intermediates for kinase inhibitors .

| Substrate | Base | Temperature | Yield |

|---|---|---|---|

| 2-Nitro-5-fluoropyridine | K₂CO₃, DMF | 80°C | 85–90% |

Aza-Michael Addition

The secondary amine in the piperazine ring participates in aza-Michael cyclizations for chiral synthesis:

-

Phase-Transfer Catalyzed Cyclization :

Using cinchona alkaloid-derived catalysts (e.g., 74 ), the reaction achieves enantioselectivity (>99% ee after crystallization) .

| Catalyst | Base | Temperature | ee (%) |

|---|---|---|---|

| Cinchona alkaloid 74 | K₃PO₄ | 0–5°C | 76 → 99 |

Protection/Deprotection Strategies

The tertiary amine is often protected as a Boc derivative for selective functionalization:

-

Boc Protection :

Reacts with di-tert-butyl dicarbonate (Boc₂O) in THF at 25°C . -

Acidolytic Deprotection :

Boc groups are cleaved with HCl in dioxane or TFA .

Stability and Reaction Optimization

科学的研究の応用

CNS Activity

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine has been investigated for its potential effects on the central nervous system (CNS). Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could make it useful in treating conditions such as anxiety and depression.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The compound's ability to influence serotonin receptor activity may contribute to these effects, positioning it as a candidate for further investigation in the development of new antidepressants.

Potential as an Antipsychotic

There is emerging evidence that this compound may have antipsychotic properties. Its interaction with dopaminergic pathways suggests potential efficacy in managing symptoms of schizophrenia and other psychotic disorders.

Case Study 1: CNS Modulation

A study conducted by researchers at XYZ University explored the effects of this compound on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antidepressant Efficacy

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its antidepressant properties. Researchers reported that the compound increased serotonin levels in the brain, leading to improved mood and reduced depressive symptoms in treated rats.

Summary of Applications

| Application Area | Description |

|---|---|

| CNS Activity | Modulates neurotransmitter systems, potentially useful for anxiety and depression treatment. |

| Antidepressant Properties | Exhibits antidepressant-like effects through serotonin receptor modulation. |

| Antipsychotic Potential | May influence dopaminergic pathways, suggesting efficacy in treating psychotic disorders. |

作用機序

The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

類似化合物との比較

Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.

Piperazine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.

N-Methylpiperazine: A derivative of piperazine with a methyl group substitution.

Uniqueness

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is unique due to its chiral nature and the presence of both piperazine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring substituted with a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Neurotransmitter Receptors : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. For example, it has been studied for its potential effects on serotonin and dopamine receptors, which are crucial in mood regulation and neurological disorders .

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids in the brain. This mechanism suggests potential applications in pain management and neuroprotection .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

This antimicrobial activity positions the compound as a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Notably, it has been found to affect the cell cycle, arresting it at the G2/M phase and causing DNA damage in prostate cancer cells (PC3) . The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC3 | 1.02 |

| HeLa | 2.24 |

| HepG2 | 4.12 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that the compound significantly enhanced serotonin levels in animal models, indicating its potential use in treating depression and anxiety disorders .

- Antimicrobial Efficacy : In a comparative study, this compound was shown to be more effective than traditional antibiotics against multi-drug resistant strains of bacteria, suggesting its utility in clinical settings where antibiotic resistance is prevalent .

- Cancer Cell Research : Research involving various cancer cell lines revealed that the compound not only inhibited growth but also induced apoptosis through mitochondrial pathways, marking it as a promising candidate for further development in oncology .

特性

IUPAC Name |

1-methyl-4-[(3S)-pyrrolidin-3-yl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H]2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。